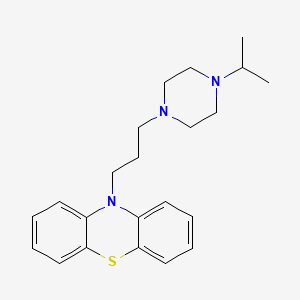![molecular formula C8H12O2 B14336274 2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane CAS No. 105922-66-5](/img/structure/B14336274.png)
2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane is a chemical compound known for its unique structure and reactivity It is an oxolane derivative with a prop-2-yn-1-yloxy group attached to the methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane typically involves the reaction of oxolane derivatives with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at room temperature . This method ensures the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over reaction parameters, leading to efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include oxirane derivatives, alcohols, and substituted oxolanes. These products have significant applications in various fields of research and industry .
Applications De Recherche Scientifique
2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Mécanisme D'action
The mechanism of action of 2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane is largely dependent on its chemical structure. As an epoxide, it can undergo ring-opening reactions with various nucleophiles, such as water, amines, and thiols. In biological systems, this compound has been shown to inhibit monoamine oxidase enzymes by irreversibly binding to the enzyme’s active site. This results in an increase in the levels of neurotransmitters, such as dopamine and serotonin, in the brain.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-[(2-Propyn-1-yloxy)methyl]oxirane: This compound shares a similar structure but differs in the position of the functional groups.
Prop-2-yn-1-yl 2-bromo-2-methylpropanoate: Another compound with a prop-2-yn-1-yloxy group, used in polymerization reactions.
2-(Prop-2-yn-1-yloxy)naphthalene: A naphthalene derivative with similar reactivity.
Uniqueness
2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane is unique due to its ability to undergo a wide range of chemical reactions and its potential applications in various fields. Its structure allows for versatile modifications, making it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
105922-66-5 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
2-(prop-2-ynoxymethyl)oxolane |
InChI |
InChI=1S/C8H12O2/c1-2-5-9-7-8-4-3-6-10-8/h1,8H,3-7H2 |
Clé InChI |
WDJSLOLZZLXUEI-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCC1CCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


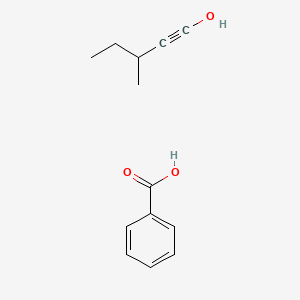
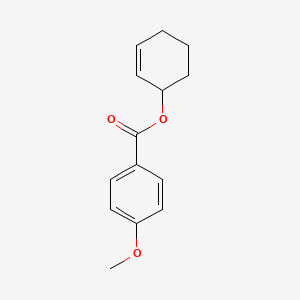

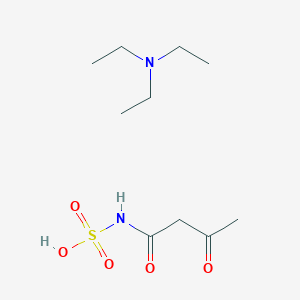
![7-chloro-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14336217.png)


![7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14336225.png)
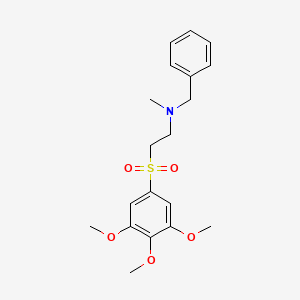

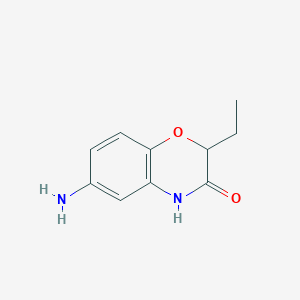
![Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol](/img/structure/B14336255.png)
